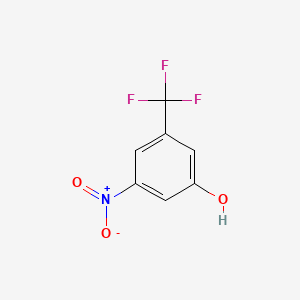

3-Nitro-5-(trifluoromethyl)phenol

Description

Contextualization within Halogenated Phenol (B47542) Chemistry

3-Nitro-5-(trifluoromethyl)phenol belongs to the broad class of halogenated phenols. The trifluoromethyl (-CF₃) group, a polyhalogenated alkyl substituent, imparts properties characteristic of organofluorine compounds. The chemistry of these molecules is heavily influenced by the high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond. rsc.org

The synthesis of specifically substituted trifluoromethyl phenols presents unique challenges. The trifluoromethyl group is a meta-director in electrophilic aromatic substitution, while the hydroxyl group is an ortho-, para-director. google.com This makes direct nitration of 3-(trifluoromethyl)phenol (B45071) to achieve the desired this compound isomer problematic. Consequently, its synthesis often relies on multi-step pathways, sometimes starting from precursors like 3-(trifluoromethyl)aniline, which can be diazotized and hydrolyzed to the corresponding phenol. google.com The synthesis of related trifluoromethyl-substituted phenates has been noted to be complicated by the sensitivity of the trifluoromethyl group to basic conditions, which can lead to hydrolysis. google.com

Recent research has shed light on the reactivity and environmental fate of trifluoromethylphenols (TFMPs). A 2025 study in Environmental Science: Processes & Impacts investigated the spontaneous aqueous defluorination of several TFMP isomers. rsc.orgrsc.org The study highlighted that 3-TFMP is remarkably resistant to hydrolysis, even at elevated temperatures and alkaline pH, a stark contrast to the reactivity of its 2- and 4-isomers. rsc.orgrsc.org This stability is attributed to the electronic effects of the substituent positions and underscores the significant impact of the C-F bond's strength, a defining feature of halogenated compounds. rsc.org

Significance in Contemporary Chemical Science

The primary significance of this compound in modern chemical science lies in its utility as a key intermediate for the synthesis of more complex and high-value molecules, particularly in the pharmaceutical sector. The trifluoromethyl group is a highly sought-after motif in medicinal chemistry, known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.gov As a result, molecules like this compound serve as valuable starting points for drug discovery programs. nih.gov

A notable application is its role as a precursor in the synthesis of Nilotinib, a medication used to treat chronic myeloid leukemia. In a patented synthetic route, this compound is reacted with 4-methyl-1H-imidazole to form the intermediate 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole. google.com This intermediate is then subjected to reduction, converting the nitro group into an amine to yield 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, a core component of the final drug. google.com

Furthermore, the trifluoromethyl-nitrophenyl scaffold is present in precursors for other important therapeutic agents. For instance, related structures like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid are used in the synthesis of 1,3-Benzothiazin-4-ones (BTZs), a promising new class of anti-tuberculosis drug candidates. researchgate.netnih.gov The synthesis of potent bacterial growth inhibitors based on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles also highlights the value of this chemical framework in developing new antimicrobial agents. nih.gov These examples firmly establish this compound and its structural relatives as important building blocks in the creation of advanced functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(11(13)14)3-6(12)2-4/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIAMHNYAPDMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373312 | |

| Record name | 3-nitro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-57-5 | |

| Record name | 3-(Trifluoromethyl)-5-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-nitro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-5-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

Phenol (B47542) Trifluoromethylation and Subsequent Nitration Strategies

A primary route to 3-nitro-5-(trifluoromethyl)phenol involves the initial trifluoromethylation of phenol, followed by a directed nitration step. The trifluoromethyl group (-CF3) is a meta-directing group, which facilitates the introduction of the nitro group at the desired position. However, direct trifluoromethylation of phenol can be challenging and often requires specialized reagents.

One common method for preparing trifluoromethylphenols is through the hydrolysis of a substituted phenyldiazonium salt. google.com This process begins with a suitably substituted nitrobenzene, where the nitro group is reduced to an aniline. google.com The resulting amine group is then diazotized, and the diazonium salt is decomposed to yield the phenol. [2. This synthetic pathway is not ideal for producing ortho or para trifluoromethylphenols because direct substitution often fails to yield the desired nitro compound due to the meta-directing nature of the trifluoromethyl group. google.com

Another laboratory-scale procedure involves the chlorination of p-cresol (B1678582) to produce p-trichloromethylphenol. google.com The chlorine atoms can then be replaced by fluorine through a reaction with antimony pentafluoride. google.com However, this method is not easily adaptable for commercial production. google.com

Approaches from 3-Nitro-5-(trifluoromethyl)phenyl Precursors

An alternative and often more direct strategy begins with precursors already containing the 3-nitro-5-(trifluoromethyl)phenyl scaffold. A common starting material for this approach is 3,5-bis(trifluoromethyl)acetophenone, which can be reacted with 4-hydrazinobenzoic acid to form a hydrazone intermediate. nih.gov This intermediate then undergoes a reaction with the Vilsmeier-Haack reagent to form a pyrazole (B372694) aldehyde. nih.gov This aldehyde can then be further modified. nih.gov

Another approach involves the use of 1-bromo-3-(trifluoromethyl)benzene. nih.gov Through a Mizoroki–Heck cross-coupling reaction with acroleine diethyl acetal, followed by hydrogenation, 3-(3-trifluoromethylphenyl)propanal can be synthesized, which serves as a key intermediate. nih.gov

Advanced Synthetic Approaches to Trifluoromethylphenols

Recent advancements in synthetic chemistry have provided more sophisticated methods for the synthesis of trifluoromethylphenols, offering improved yields and milder reaction conditions.

Hydrogenolysis of Trifluoromethylphenyl Benzyl (B1604629) Ethers

A versatile method for preparing trifluoromethylphenols involves the hydrogenolysis of trifluoromethylphenyl benzyl ethers. google.com This two-step process begins with the reaction of a trifluoromethylhalobenzene with sodium benzylate in a non-reactive solvent to form a trifluoromethylphenyl benzyl ether. google.com The subsequent hydrogenolysis of this ether is carried out at low hydrogen pressure in the presence of a heavy metal catalyst, such as 5 percent palladium-on-carbon, to yield the desired trifluoromethylphenol. google.comyoutube.com This method is advantageous as it provides good yields and the benzyl group can be easily removed. google.comyoutube.com The reaction is typically clean, with toluene (B28343) being a readily removable byproduct. youtube.com The choice of catalyst, solvent, and concentration is crucial for achieving selective cleavage of the benzyl ether. researchgate.net

Table 1: Catalysts for Hydrogenolysis of Benzyl Ethers

| Catalyst | Conditions | Notes |

| 5% Palladium-on-carbon | Low H2 pressure, ethanol | Commonly used, efficient. google.comyoutube.com |

| Platinum oxide | Low H2 pressure | Alternative heavy metal catalyst. google.com |

| Palladium-on-calcium sulfate | Low H2 pressure | Alternative supported catalyst. google.com |

| Raney Nickel | Mild conditions | Can be used for selective debenzylation. researchgate.net |

This table summarizes common catalysts used in the hydrogenolysis of benzyl ethers to yield phenols.

Trifluoromethylation with Copper Reagents

Copper-catalyzed trifluoromethylation has emerged as a powerful tool in organic synthesis. beilstein-journals.orgnih.gov These methods can utilize nucleophilic, electrophilic, or radical trifluoromethylating reagents. beilstein-journals.orgnih.gov For instance, copper-mediated Sandmeyer-type trifluoromethylation of aryldiazonium salts, generated in situ from the corresponding arylamine, can be achieved using reagents like Umemoto's reagent. beilstein-journals.orgnih.gov The reaction is believed to proceed through a radical mechanism involving an aryl radical and a CuCF3 species. beilstein-journals.orgnih.gov

Another approach involves the copper-catalyzed trifluoromethylation of arylboronic acids or their pinacol (B44631) esters. beilstein-journals.orgnih.gov Using potassium (trifluoromethyl)trimethylborate as the CF3 source and molecular oxygen as the oxidant, this reaction proceeds smoothly to form the corresponding trifluoromethylated arenes in moderate to high yields. beilstein-journals.orgnih.gov More recently, a method for generating trifluoromethylcopper (B1248711) ("CuCF3") from the readily available phenyl trifluoromethyl sulfoxide (B87167) has been developed for the efficient trifluoromethylation of aryl iodides and activated aryl bromides. acs.org

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound and related compounds involves a variety of reaction mechanisms. The hydrogenolysis of benzyl ethers proceeds via the bonding of the substrate and hydrogen to active sites on a metal catalyst, leading to the cleavage of the ether bond. acsgcipr.org

In copper-catalyzed trifluoromethylations, the mechanism often involves radical intermediates. For example, in the Sandmeyer-type reaction, a single electron transfer from a copper(I) species to a diazonium salt generates an aryl radical. beilstein-journals.orgnih.gov Concurrently, a CF3 radical is generated from the trifluoromethyl source, which then reacts with the copper(I) species to form a Cu(II)CF3 complex. beilstein-journals.orgnih.gov The final product is formed by the reaction of this complex with the aryl radical. beilstein-journals.orgnih.gov

Quantum mechanical calculations have also been employed to provide mechanistic insights into complex organic transformations, such as the cationic cyclization of oxidosqualene to various triterpenes. rsc.org These computational studies can help to understand reaction pathways, transition states, and the role of catalysts in guiding the reaction toward the desired product. rsc.org

Chemical Reactivity and Transformation Mechanisms

Stability and Chemical Interactions

The stability of 3-Nitro-5-(trifluoromethyl)phenol under normal conditions is relatively high, largely due to the influence of its electron-withdrawing substituents. However, its reactivity can be pronounced under specific chemical conditions, particularly in the presence of strong oxidizing agents.

Reactivity Profiles with Strong Oxidizing Agents

The oxidation of phenols can proceed through various mechanisms, often yielding quinones. openstax.org However, the reactivity of the phenolic ring is significantly influenced by its substituents. Electron-withdrawing groups, such as the nitro (-NO2) and trifluoromethyl (-CF3) groups present in this compound, generally decrease the electron density of the aromatic ring. This deactivation makes electrophilic substitution reactions less favorable compared to phenol (B47542) itself. mdpi.com

While specific studies on the oxidation of this compound by strong oxidizing agents are not extensively detailed in the reviewed literature, the behavior of related compounds provides insights. For instance, the oxidation of other trifluoromethylphenols has been studied, indicating that these compounds are susceptible to oxidation. rsc.org The presence of a nitro group, a strong deactivator, is known to influence the oxidation pathways of phenols. In some cases, the oxidation of nitrophenols can lead to the formation of polynitrated compounds through complex reaction mechanisms involving radical intermediates. nih.gov

The oxidation of phenolic compounds can be initiated by processes like hydrogen atom abstraction from the hydroxyl group. nih.gov The resulting phenoxyl radical can then undergo further reactions. The rate and products of these reactions are highly dependent on the specific oxidizing agent used, with common laboratory oxidants for phenols including sodium dichromate and Fremy's salt. openstax.org For substituted phenols, the reaction can be complex, and the presence of two strong electron-withdrawing groups in this compound suggests that its oxidation would require potent oxidizing conditions.

Stability Considerations under Normal Conditions

Under normal storage conditions, this compound is a solid with a melting point range of 89°C to 92°C. youtube.com It is generally stable at room temperature in an inert atmosphere. researchgate.net A key aspect of its stability is its resistance to hydrolysis under neutral and even alkaline aqueous conditions. nih.gov This stability is in stark contrast to some other isomers of trifluoromethylphenols. nih.gov

Degradation and Transformation Pathways

The degradation of fluorinated organic compounds is of significant environmental interest. The primary pathway for the transformation of many phenols in aqueous environments is hydrolysis; however, this compound exhibits remarkable resistance to this process.

Aqueous Defluorination Mechanisms of Trifluoromethylphenols

Aqueous defluorination is a critical degradation pathway for trifluoromethylphenols. However, the position of the trifluoromethyl group relative to the hydroxyl group on the phenolic ring plays a decisive role in whether this reaction can occur.

Recent research has systematically investigated the hydrolysis kinetics of various trifluoromethylphenol (TFMP) isomers. nih.gov In these studies, while 2-TFMP and 4-TFMP were found to undergo spontaneous defluorination in aqueous solutions, this compound (a derivative of 3-TFMP) showed no observable hydrolysis. nih.gov Even at an elevated temperature of 40°C and a pH of 10.2, no significant degradation was detected. nih.gov

For the reactive isomers, such as 4-TFMP, the primary hydrolysis products are the corresponding hydroxybenzoic acid and fluoride (B91410) ions. nih.govcmu.edu High-resolution mass spectrometry has also identified intermediates like benzoyl fluoride in the hydrolysis of 4-TFMP. nih.govcmu.edu The rate of hydrolysis is highly dependent on the pH of the solution, as the reaction is initiated by the deprotonation of the phenolic hydroxyl group. openstax.orgnih.gov

The table below summarizes the hydrolysis behavior of different trifluoromethylphenols, highlighting the notable stability of the 3-substituted isomer.

| Compound | Hydrolysis Observed | Primary Products | Reference |

| 2-Trifluoromethylphenol | Yes (pH 7-10.8) | 2-Hydroxybenzoic acid, Fluoride | nih.gov |

| 3-Trifluoromethylphenol | No | Not Applicable | nih.gov |

| 4-Trifluoromethylphenol | Yes (pH 6.2-10.8) | 4-Hydroxybenzoic acid, Fluoride | nih.gov |

| 2-Chloro-4-trifluoromethylphenol | Yes (pH 6.2-10.8) | 2-Chloro-4-hydroxybenzoic acid, Fluoride | nih.gov |

| This compound | No | Not Applicable | nih.gov |

This table is generated based on the findings from Guo et al. (2025).

The mechanism behind the aqueous defluorination of reactive trifluoromethylphenols (2- and 4-isomers) is proposed to be a β-elimination reaction, likely proceeding through an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.orgnih.govcmu.edu This two-step process is initiated by the deprotonation of the phenolic hydroxyl group under basic conditions, forming a phenolate (B1203915) anion. rsc.org

In the case of 2- and 4-trifluoromethylphenols, the negative charge of the phenolate can be delocalized through conjugation onto the trifluoromethyl-substituted carbon atom. nih.gov This delocalization facilitates the elimination of a fluoride ion (a poor leaving group) in a subsequent, typically rate-determining step. nih.gov The stability of the resulting intermediate is crucial for the reaction to proceed.

However, for this compound, the trifluoromethyl group is in the meta position relative to the hydroxyl group. Due to this positioning, the negative charge of the phenolate cannot be delocalized onto the trifluoromethyl-bearing carbon through resonance. nih.gov This lack of conjugation prevents the stabilization required for the β-elimination of a fluoride ion. Consequently, the E1cb pathway for defluorination is not viable for this compound, explaining its observed stability in aqueous solutions. nih.gov

The requirements for an E1cb mechanism include an acidic proton (in this case, the phenolic proton) and a relatively poor leaving group on the β-carbon (fluoride). rsc.org The key is the formation of a stabilized carbanion or a species with significant anionic character on the carbon from which the leaving group departs. rsc.org This stabilization is achievable for ortho and para isomers but not for the meta isomer, underscoring the profound impact of substituent positioning on chemical reactivity.

Insufficient Scientific Data Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific data regarding the chemical reactivity and transformation mechanisms of the compound this compound. The detailed analysis required to fulfill the user's request, including substituent effects, photohydrolytic degradation, and nitro group rearrangements, is not present in the currently accessible scientific papers and databases.

The performed searches for specific reactive properties of this compound, such as its photolytic half-life, mechanistic intermediates in degradation, and electrochemical reduction products, did not yield any relevant results. The available information is primarily found within patents that list the compound as one of many in a series for potential therapeutic applications, without detailing its specific chemical behavior. google.comepo.orggoogle.com These documents focus on the synthesis and potential use of related compounds rather than their chemical reactivity or degradation pathways.

Due to the absence of specific studies on this compound, it is not possible to provide a thorough and scientifically accurate article that adheres to the strict outline provided in the user's request. Generating content for the specified sections and subsections would require speculation or the use of data from analogous compounds, which would violate the explicit instructions to focus solely on the requested compound.

Therefore, the creation of an article with detailed research findings and data tables on the chemical reactivity of this compound cannot be completed at this time. Further experimental research and publication in scientific journals are needed to provide the necessary data for such an analysis.

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Studies

Quantum chemical studies are essential for understanding the behavior of molecules at the electronic level.

Density Functional Theory (DFT) Applications in Reaction Mechanisms

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of 3-Nitro-5-(trifluoromethyl)phenol, DFT studies could elucidate potential reaction pathways, transition states, and activation energies for various chemical transformations. For instance, understanding the reactivity of the nitro and trifluoromethyl groups, both of which are strongly electron-withdrawing, would be of significant interest. However, no specific DFT studies on the reaction mechanisms involving this particular phenol (B47542) have been reported.

Theoretical Modeling of Molecular and Electronic Structures

Theoretical modeling provides crucial information about the geometry, bond lengths, bond angles, and electronic properties of a molecule. For this compound, such models would reveal the influence of the nitro and trifluoromethyl substituents on the geometry of the benzene (B151609) ring and the phenolic hydroxyl group. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would offer insights into its chemical reactivity and spectroscopic properties. At present, detailed theoretical models for this compound are not available in the scientific literature.

Semi-empirical Calculations (AM1, PM3) in Conformational Analysis

Semi-empirical methods, such as AM1 and PM3, offer a computationally less intensive approach to study molecular properties, particularly for larger molecules. These methods would be valuable for exploring the conformational landscape of this compound, such as the rotational barrier of the trifluoromethyl group and the orientation of the nitro and hydroxyl groups relative to the phenyl ring. A study on a related compound, N-[4-Hydroxy-3-nitro-5-(trifluoromethyl)phenyl]-2-methylpropaneamide, has utilized these methods, suggesting their potential applicability. However, a dedicated conformational analysis of this compound using AM1 or PM3 has not been published.

Advanced Spectroscopic and Structural Elucidation Techniques

Experimental techniques are vital for confirming theoretical predictions and providing a definitive picture of molecular structure.

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

Hydrogen Bonding Network Analysis

The presence of a phenolic hydroxyl group and a nitro group suggests the potential for intermolecular hydrogen bonding. An X-ray crystallographic study would be instrumental in analyzing the hydrogen bonding network within the crystal lattice, identifying donor-acceptor distances and angles, and understanding how these interactions influence the packing of the molecules. The analysis of a structurally similar compound has revealed the formation of a bifurcated helicoidal hydrogen bond network, highlighting the complex interactions that could be present in the crystal structure of this compound. Unfortunately, no such crystallographic data for the title compound is currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the phenolic proton. The aromatic region would display three signals corresponding to the protons at positions 2, 4, and 6 of the phenyl ring. Due to the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups, these aromatic protons are anticipated to be deshielded and resonate at a lower field (higher ppm values) compared to unsubstituted phenol. The phenolic hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule. For this compound, six signals are expected for the aromatic carbons and one for the trifluoromethyl carbon.

The carbon atom attached to the hydroxyl group (C1) would appear at a specific chemical shift influenced by the -OH substituent.

The carbons bearing the nitro group (C3) and the trifluoromethyl group (C5) would be significantly downfield due to the strong deshielding effects of these electron-withdrawing groups.

The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms. The carbon atoms at positions 2, 4, and 6 will also show characteristic shifts based on their proximity to the substituents.

Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is based on predictive models and data from analogous compounds, not direct experimental results.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |

| C1-OH | ~155-158 | s |

| C2 | ~115-120 | s |

| C3-NO₂ | ~148-152 | s |

| C4 | ~110-115 | q |

| C5-CF₃ | ~130-134 | q |

| C6 | ~120-125 | s |

| -CF₃ | ~122-125 | q |

Mass Spectrometry (MS) for Fragmentation and Product Identification

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular weight of this compound is 207.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 207.

The fragmentation of this molecule would likely proceed through several characteristic pathways. The loss of the nitro group (-NO₂, 46 Da) or a nitro radical (·NO₂, 46 Da) is a common fragmentation for nitroaromatic compounds. Another expected fragmentation is the loss of a fluorine atom or the entire trifluoromethyl group. Analysis of these fragment ions helps to confirm the presence and location of the substituents on the aromatic ring.

Expected Key Fragments in the Mass Spectrum of this compound (Note: This table is predictive.)

| m/z Value | Possible Fragment Identity | Description |

| 207 | [C₇H₄F₃NO₃]⁺ | Molecular Ion |

| 177 | [C₇H₄F₃O₂]⁺ | Loss of NO |

| 161 | [C₇H₄F₃O]⁺ | Loss of NO₂ |

| 138 | [C₆H₄F₃]⁺ | Loss of NO₂ and OH |

| 110 | [C₆H₅O]⁺ | Loss of CF₃ and NO₂ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

N-O Stretches: Strong, characteristic absorption bands for the nitro group are expected. The asymmetric stretch typically appears between 1500-1560 cm⁻¹, and the symmetric stretch appears between 1300-1370 cm⁻¹.

C-F Stretches: Strong absorptions corresponding to the carbon-fluorine bonds of the trifluoromethyl group will be present in the 1100-1350 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Bands for aromatic C-H stretching are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene ring, nitro group, and hydroxyl group creates a conjugated system. Compared to unsubstituted phenol, the UV-Vis spectrum of this compound is expected to show a shift in its absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). This is because the nitro group, a strong chromophore, extends the conjugation of the pi-electron system, which lowers the energy required for electronic excitation. For instance, while phenol has a λ_max around 275 nm, related compounds like 3-nitrophenol (B1666305) show an additional absorption band at approximately 340 nm. sigmaaldrich.com This second band, extending into the visible region, can impart a pale yellow color to the compound. sigmaaldrich.com

Environmental Behavior and Ecotoxicological Research

Environmental Persistence and Distribution

The persistence of a chemical in the environment determines its potential for long-term exposure and transport. Key factors include its stability in water, its susceptibility to degradation by light, and its transformation by microbial organisms.

Research into the behavior of trifluoromethylphenols (TFMPs) in aquatic environments indicates that 3-Nitro-5-(trifluoromethyl)phenol exhibits significant stability. A study investigating the hydrolysis and spontaneous defluorination of various TFMPs under environmentally relevant aqueous conditions found that this compound did not undergo hydrolysis. rsc.org This resistance to aqueous degradation suggests a high potential for persistence in the water column. rsc.org

While related compounds like nitrophenols can undergo photodegradation, specific studies quantifying the photodegradation rates and pathways for this compound are not available. nih.gov The efficiency of such reactions is typically influenced by factors including water clarity, pH, and the presence of photosensitizing substances, but the specific interplay of these factors on this compound has not been documented.

Microbial action is a critical pathway for the breakdown of many organic pollutants. medcraveonline.com General biotransformation pathways for nitrophenolic compounds can include the reduction of the nitro group or hydroxylation of the aromatic ring. nih.gov However, specific research identifying the microbial species capable of degrading this compound and the efficiency of these transformations under either aerobic or anaerobic conditions is not present in the available scientific literature.

Non-Target Organism Ecotoxicology

The assessment of a chemical's impact on organisms not intended to be affected by its use is a cornerstone of environmental risk assessment. For this compound, hazard classifications provide a general indication of its ecological risk. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as very toxic to aquatic life, with long-lasting effects. ambeed.com

Table 1: GHS Hazard Classifications for Aquatic Environments

| Hazard Code | Hazard Statement |

|---|---|

| H400 | Very toxic to aquatic life |

| H410 | Very toxic to aquatic life with long-lasting effects |

Data sourced from Ambeed, CAS No. 349-57-5. ambeed.com

While the GHS classification indicates high toxicity, specific empirical data from studies on key aquatic invertebrates, such as Daphnia magna, are not available. Standardized tests to determine acute toxicity (e.g., 48-hour EC50) and chronic toxicity for this compound have not been found in the reviewed literature.

Sub-lethal effects, which can impact the long-term survival and reproductive success of fish populations, are a critical area of ecotoxicological research. However, studies detailing specific sub-lethal impacts of this compound on non-target fish species, such as effects on growth, reproduction, or behavior, are not documented in available scientific research.

Sub-lethal Effects on Non-Target Fish Species

Mitochondrial Oxidative Phosphorylation Uncoupling Mechanisms

Specific research on the mechanisms by which this compound may act as an uncoupler of mitochondrial oxidative phosphorylation is not available in the current scientific literature. While other nitrophenolic compounds are known to interfere with this process, direct studies on this compound have not been identified.

Energy Metabolism Disturbances (ATP, Glycogen, Lactate)

There is no specific information available from research studies detailing the effects of this compound on energy metabolism in organisms, including its impact on adenosine (B11128) triphosphate (ATP), glycogen, and lactate (B86563) levels.

Stress Hormone Responses (e.g., Cortisol Levels)

No studies were found that investigated the specific effects of this compound on stress hormone responses, such as cortisol levels, in any biological organism.

Osmoregulatory and Ion Balance Maintenance

Research specifically examining the impact of this compound on osmoregulatory processes and the maintenance of ion balance in aquatic or terrestrial organisms could not be located in the available scientific literature.

Endocrine Disrupting Potential and Related Biomarkers

There is a lack of specific studies on the endocrine-disrupting potential of this compound. Consequently, no information is available on related biomarkers that might indicate such activity. While research exists for other nitrophenols, these findings cannot be extrapolated to this specific compound.

Mechanisms of Differential Sensitivity and Detoxification Pathways

No research has been published detailing the mechanisms of differential sensitivity to this compound among various species. Similarly, information regarding the specific detoxification pathways involved in the metabolism of this compound in organisms is not available.

Ecological Implications and Risk Assessment

Due to the absence of ecotoxicological data, a formal ecological risk assessment for this compound has not been conducted. The potential ecological implications of this compound remain unknown. Information regarding its persistence, bioaccumulation, and toxicity to a range of environmental organisms is required to perform such an assessment.

Long-Term Environmental Fate of Transformation Products (e.g., Trifluoroacetic Acid)

The environmental degradation of this compound can lead to the formation of various transformation products, with significant concern surrounding the long-term fate of highly persistent molecules such as Trifluoroacetic Acid (TFA). The trifluoromethyl (-CF3) group present in the parent compound is notably resistant to environmental degradation. nih.gov This resistance can result in the formation of TFA as a terminal breakdown product. nih.gov

TFA is recognized as an ultrashort-chain per- and polyfluoroalkyl substance (PFAS), often referred to as a "forever chemical" due to its extreme persistence in the environment. acs.org Scientific research has demonstrated that TFA does not readily break down under natural conditions and is highly mobile, allowing for widespread distribution, particularly through the water cycle. acs.org Its high water solubility facilitates its movement into surface water, groundwater, and even rainwater, leading to its detection in various environmental compartments far from its original source. acs.orgnih.gov

Studies have shown that TFA is exceptionally persistent in aquatic environments. A field study conducted over a year in aquatic microcosms revealed no degradation of TFA. nih.gov This persistence means that as parent compounds like this compound degrade, TFA can accumulate in the environment. nih.gov The increasing levels of TFA in water sources are a growing concern for the scientific community. nih.gov The use of pesticides containing PFAS is considered a significant source of TFA contamination in European water resources. nih.gov

Once in the environment, TFA can accumulate in various organisms and environmental media. Rising concentrations have been documented in Arctic ice and the leaves of trees, indicating its potential for long-range transport and bioaccumulation in certain parts of the ecosystem. acs.org While TFA is rapidly excreted by mammals and does not bioaccumulate in humans in the same way as long-chain PFAS, its persistence and continuous introduction into the environment pose a long-term challenge. nih.govacs.org The accumulation of this persistent transformation product represents a potential planetary boundary threat due to the possibility of irreversible environmental impacts. nih.gov

Potential for Ecotoxicological Resistance Development in Target Organisms

The repeated and widespread use of any pesticide, including compounds like this compound, creates selective pressure that can lead to the evolution of resistance in target pest populations. nih.gov This is a heritable change in the sensitivity of a pest population that results in the failure of a pesticide to achieve the expected level of control. mdpi.com Several mechanisms can confer resistance in target organisms, primarily categorized as metabolic resistance, altered target-site resistance, behavioral resistance, and penetration resistance. nih.govyoutube.com

Metabolic resistance is the most common mechanism and involves the enhanced ability of a resistant organism to detoxify or break down the pesticide before it can reach its target site. nih.govyoutube.com This is often achieved through the increased production or efficiency of detoxification enzymes such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and esterases. nih.govresearchgate.net For nitrophenolic compounds, metabolic pathways in some organisms may evolve to more efficiently degrade the molecule, rendering it non-toxic.

Altered target-site resistance occurs when the biological target of the pesticide, such as a specific enzyme or receptor, undergoes a genetic mutation. nih.govresearchgate.net This change in the target site's shape prevents the pesticide molecule from binding effectively, thus reducing or eliminating its toxic effect. researchgate.net For example, the insecticide parathion (B1678463), which breaks down into 4-nitrophenol, targets the enzyme acetylcholinesterase. wikipedia.org Resistance to parathion is a known case of acetylcholinesterase inhibitor resistance, where mutations in the enzyme prevent the insecticide from functioning correctly. youtube.comwikipedia.org It is plausible that target organisms exposed to other nitrophenolic pesticides could develop similar target-site mutations.

Behavioral resistance is a mechanism where pests avoid exposure to a pesticide. youtube.com This can manifest as insects ceasing to feed or moving away from a treated area. nih.gov For instance, some mosquito populations have developed a preference for resting outdoors to avoid contact with insecticides sprayed on interior walls. nih.gov

Penetration resistance involves changes to the organism's outer cuticle or membrane that slow the absorption of the pesticide into its body. nih.gov This mechanism gives the organism more time to metabolize the toxin and often occurs in conjunction with other resistance mechanisms, amplifying their effect. nih.gov

The rate at which resistance develops in a population depends on several factors, including the genetic variability within the pest population, the frequency and dosage of pesticide application, the pest's reproductive rate, and its migration patterns. nih.govwikipedia.org Continuous exposure to the same type of pesticide selects for the survival and reproduction of resistant individuals, leading to an increase in the frequency of resistance genes in the population over subsequent generations. wikipedia.org

Applications and Advanced Research Directions

Role as a Chemical Intermediate in Complex Molecule Synthesis

As a chemical intermediate, 3-Nitro-5-(trifluoromethyl)phenol serves as a foundational building block for constructing more complex molecules. The trifluoromethyl group (-CF3) is known to enhance properties such as lipophilicity, metabolic stability, and binding affinity of a molecule, which is highly desirable in drug design. mdpi.com The nitro (-NO2) and hydroxyl (-OH) groups provide reactive sites for further chemical modifications, allowing for its integration into larger molecular scaffolds. Commercial suppliers classify the compound as a "fluorinated block" and "fluorinated synthetic material," underscoring its role in specialized organic synthesis. acubiochem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 349-57-5 |

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol |

| Melting Point | 89-92 °C |

| Appearance | Solid |

This table is interactive. Click on the headers to sort.

Pharmaceutical Precursors and Medicinal Chemistry

The structural framework of this compound is of significant interest in medicinal chemistry for developing novel therapeutic agents. The compound's utility as a precursor is documented in patent literature, highlighting its role in creating sophisticated molecules with potential health applications.

A key example is its use in the synthesis of pyrrolidinone carboxamide derivatives, which are designed to act as modulators for the chemerin-R (also known as CHEMR23) receptor. google.com In this synthesis, this compound is reacted with isopropyl iodide in the presence of a base to form an ether, which is a crucial step in building the final modulator compound. google.com These CHEMR23 modulators are under investigation for their potential to treat inflammatory diseases such as psoriasis, multiple sclerosis, and metabolic syndrome. google.com

While not a direct precursor, the core structure of this compound is analogous to intermediates used in the synthesis of other important pharmaceuticals. For instance, closely related molecules like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid are pivotal in creating 1,3-Benzothiazin-4-ones (BTZs), a promising new class of anti-tuberculosis drug candidates. researchgate.net Similarly, intermediates containing the 3,5-bis(trifluoromethyl)phenyl moiety are used to synthesize Substance P (neurokinin-1) receptor antagonists, which are developed for treating psychiatric disorders and emesis. google.com This demonstrates the broader value of the trifluoromethyl-nitrophenyl scaffold in accessing diverse and complex pharmaceutical agents.

Table 2: Examples of Structurally Related Pharmaceutical Intermediates

| Intermediate | Target Pharmaceutical Class | Therapeutic Area |

|---|---|---|

| This compound | Pyrrolidinone Carboxamides (CHEMR23 Modulators) | Inflammatory Diseases |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 1,3-Benzothiazin-4-ones (BTZs) | Tuberculosis |

| 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one | Substance P (Neurokinin-1) Receptor Antagonists | Psychiatric Disorders, Emesis |

This table is interactive. Data can be filtered by therapeutic area.

Agrochemical Development (Herbicides, Insecticides)

In agrochemical research, the incorporation of nitro and trifluoromethyl groups is a common strategy to enhance the efficacy and stability of active ingredients. While direct application of this compound as a commercial agrochemical is not documented, its structural motifs are present in patented herbicidal compounds. For example, complex phenoxypyridine herbicides have been synthesized using intermediates that feature a nitrated trifluoromethyl-phenoxy structure. google.com The development of modern fungicides, such as succinate (B1194679) dehydrogenase inhibitors (SDHIs), also frequently involves pyrazole (B372694) carboxamide structures, a class of compounds for which nitrophenols can serve as synthetic precursors. nih.gov

Furthermore, the environmental breakdown of some widely used insecticides, such as fenitrothion, results in nitrophenol derivatives like 3-methyl-4-nitrophenol. researchgate.net The study of these breakdown products is crucial for understanding the environmental fate and biological impact of pesticides, and this compound serves as a relevant reference compound in such research due to its structural similarities.

Emerging Research Areas and Potential Novel Applications

Beyond its established role as a synthetic intermediate, this compound and its derivatives are being explored for novel applications based on their intrinsic chemical and biological properties.

Exploration in Specialty Chemical Formulations

The designation of this compound as a "fluorinated heterocyclic synthetic block" points toward its potential use in material science and the formulation of specialty chemicals. acubiochem.com Its robust structure, featuring the highly stable trifluoromethyl group, makes it a candidate for incorporation into advanced polymers or coatings that require high chemical resistance and thermal stability. solubilityofthings.com While specific examples are still in the research phase, its role as a building block allows for the systematic design of new materials with tailored properties.

Biological Activity Beyond Ecotoxicology (e.g., Cellular Interactions, Neurochemical Modulators)

Recent research has begun to uncover specific biological activities of molecules derived from this compound, moving beyond general toxicity studies.

As previously mentioned, derivatives of this compound have been specifically designed to modulate the chemerin-R receptor, a G-protein coupled receptor involved in immune cell trafficking. google.com This demonstrates a targeted interaction at the cellular level, positioning these molecules as potential anti-inflammatory agents.

Furthermore, the nitro-aromatic structure is known to be a key pharmacophore in other contexts. For instance, in the development of treatments for Chagas disease, 5-nitroindazole (B105863) derivatives have been shown to induce oxidative stress in the Trypanosoma cruzi parasite. nih.gov The nitro group is activated by the parasite's nitroreductases, leading to the generation of reactive oxygen species (ROS) and subsequent cell death via apoptosis. nih.gov This well-defined mechanism suggests that this compound could be explored as a scaffold for developing new anti-parasitic agents that function through a similar bio-reductive activation pathway.

The isomer, 4-Nitro-3-(trifluoromethyl)phenol (TFM), is known to act as a potent uncoupler of oxidative phosphorylation, a fundamental process of cellular energy production. medchemexpress.com This activity, while utilized for its piscicidal effects, highlights the potential for nitrated trifluoromethylphenols to interact with and modulate critical cellular machinery. medchemexpress.com This opens avenues for investigating this compound in research areas focused on cellular metabolism and neurochemical modulation.

Future Research Perspectives and Methodological Advancements

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Biological Studies

The advent of "omics" technologies offers a powerful lens through which to examine the biological effects of 3-Nitro-5-(trifluoromethyl)phenol at a molecular level. These high-throughput techniques can identify the specific pathways and cellular machinery affected by exposure, moving beyond generalized toxicity observations to mechanistic understanding.

Genomics and Transcriptomics: Genomic and transcriptomic analyses can reveal how this compound exposure alters gene expression. By comparing the genetic and transcriptional profiles of exposed and unexposed biological systems (e.g., cell cultures, microorganisms, or model organisms), researchers can identify genes that are up- or down-regulated. This can pinpoint the cellular stress response pathways that are activated, such as those related to oxidative stress, DNA damage repair, or xenobiotic metabolism. For instance, studies on related nitrophenolic compounds have shown alterations in genes responsible for detoxification and stress response. Future research on this compound could explore similar genetic and transcriptomic signatures to understand its specific mode of action.

Proteomics: Proteomics focuses on the large-scale study of proteins, which are the primary functional molecules in a cell. Exposure to this compound can induce changes in the proteome, altering the abundance, structure, or function of key proteins. Proteomic studies can identify protein biomarkers of exposure and effect. For example, an increase in the expression of heat shock proteins or enzymes involved in detoxification pathways could indicate a cellular stress response. Investigating the proteomic profile following exposure can provide a detailed picture of the cellular functions that are disrupted.

Metabolomics: Metabolomics is the comprehensive analysis of small molecule metabolites within a biological system. This approach can provide a direct functional readout of the physiological state of an organism in response to a chemical stressor like this compound. Changes in the metabolome can reveal disruptions in metabolic pathways, such as energy metabolism, amino acid synthesis, or lipid metabolism. For related nitro-aromatic compounds, metabolomic studies have been instrumental in elucidating biodegradation pathways by identifying intermediate metabolites. nih.gov A similar approach for this compound could help in understanding its biotransformation and potential for bioaccumulation.

The integration of these omics technologies can provide a multi-faceted understanding of the biological impact of this compound. researchgate.netresearchgate.net This comprehensive data can be invaluable for risk assessment and for the development of targeted bioremediation strategies. researchgate.net

Development of Predictive Models for Environmental Fate and Ecotoxicity

Predictive models are essential tools for forecasting the environmental behavior and potential ecological risks of chemicals like this compound, especially when extensive empirical data is lacking. nih.gov These models use the physicochemical properties of a compound to estimate its distribution, persistence, and toxicity in various environmental compartments.

Environmental Fate Modeling: The environmental fate of a chemical is determined by processes such as transport, partitioning, and transformation. For this compound, key parameters to model would include its partitioning between water, soil, and air, its potential for long-range transport, and its degradation rates under different environmental conditions (e.g., photolysis, hydrolysis, and biodegradation). cdc.gov

Models like the "fugacity model" can be employed to predict the distribution of the compound in a multi-media environment. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict properties like soil sorption coefficients (Koc) and bioconcentration factors (BCF) based on the molecular structure of this compound. For instance, the presence of the trifluoromethyl group is known to influence the lipophilicity and persistence of a compound, which are critical inputs for these models.

Ecotoxicity Modeling: Predictive models can also be used to estimate the ecotoxicological effects of this compound on various organisms. QSARs can correlate the structural features of the molecule with its toxicity to different trophic levels, such as algae, invertebrates, and fish. epa.gov This can help in prioritizing testing needs and in setting preliminary environmental quality standards. For example, the toxicity of nitrophenols has been linked to their ability to uncouple oxidative phosphorylation, and models could explore how the trifluoromethyl group modifies this toxicodynamic behavior. The development of such models would be crucial for conducting comprehensive risk assessments and for managing the potential environmental impacts of this compound. capes.gov.briwaponline.com

Green Chemistry Principles in Synthesis and Degradation Processes

Applying the principles of green chemistry to the lifecycle of this compound is essential for minimizing its environmental footprint. This involves developing more sustainable methods for its synthesis and more effective and environmentally benign methods for its degradation.

Green Synthesis: Traditional chemical synthesis routes can often involve harsh reagents, hazardous solvents, and the generation of significant waste. Future research should focus on developing greener synthetic pathways for this compound. This could involve the use of catalysts to improve reaction efficiency and reduce energy consumption, the use of safer solvents (e.g., water or supercritical fluids), and the design of processes that minimize the formation of byproducts. mdpi.com For instance, exploring biocatalytic or enzyme-based synthetic methods could offer a more sustainable alternative to conventional chemical synthesis. mdpi.comresearchgate.net

Green Degradation: The persistence of halogenated nitrophenols in the environment is a significant concern. jebas.org Green chemistry principles can guide the development of effective and sustainable degradation technologies.

Bioremediation and Biodegradation: Investigating the potential of microorganisms to degrade this compound is a key area of research. jebas.orgnih.goviwaponline.com This involves isolating and characterizing microbial strains or consortia that can use the compound as a source of carbon and nitrogen. acs.org Genetic and metabolic engineering could be used to enhance the degradative capabilities of these microorganisms. nih.gov

Phytoremediation: The use of plants to remove or degrade contaminants from the soil and water is another promising green technology. Research could explore the potential of specific plant species to take up and metabolize this compound.

Advanced Oxidation Processes (AOPs): AOPs, such as photocatalysis using semiconductor materials (e.g., TiO2) or Fenton-based reactions, can effectively degrade persistent organic pollutants into less harmful substances. acs.org Research into optimizing these processes for the specific degradation of this compound, potentially using solar energy as a sustainable power source, would be highly beneficial.

Catalytic Reduction: The use of nanocatalysts, particularly those synthesized using green methods, has shown promise in the reduction of nitrophenols to their less toxic amino derivatives. nih.govmdpi.com Future work could focus on developing highly efficient and recyclable nanocatalysts for the transformation of this compound. mdpi.com

By integrating green chemistry principles into both the synthesis and degradation of this compound, it is possible to mitigate its potential environmental and health risks throughout its lifecycle.

Q & A

Q. What are the key challenges in synthesizing 3-nitro-5-(trifluoromethyl)phenol, and how can regioselectivity be optimized?

The synthesis involves balancing the directing effects of nitro (meta-directing) and trifluoromethyl (strongly electron-withdrawing) groups. Nitration of a trifluoromethyl-substituted phenol precursor requires precise control of reaction conditions (e.g., mixed acid at 0–5°C) to favor the 3-nitro position. Sequential functionalization or protective group strategies may mitigate competing side reactions. For example, sulfinamide-based intermediates demonstrate the feasibility of selective nitro-group introduction in sterically demanding environments.

Q. Which analytical techniques are most effective for characterizing this compound?

- 19F NMR : Identifies trifluoromethyl group environments and purity (δ ~ -60 to -65 ppm for CF3) .

- 13C NMR : Resolves nitro and hydroxyl group effects on aromatic carbons.

- HPLC-MS : Confirms molecular weight (theoretical ~ 237.12 g/mol) and detects impurities .

- X-ray crystallography : Resolves steric effects from substituents, though crystallization may require derivatization due to phenol acidity .

Q. How does the compound’s solubility profile impact experimental design?

The electron-withdrawing groups reduce solubility in polar solvents (e.g., water) but enhance solubility in aprotic solvents like DMSO or dichloromethane. Acid-base properties (pKa ~ 6–8, extrapolated from similar phenols ) allow pH-dependent solubility tuning. Pre-purification via recrystallization (e.g., ethanol/water mixtures) is recommended to remove nitro-byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

The trifluoromethyl group’s steric bulk and electron-withdrawing nature slow oxidative addition but enhance stability of palladium intermediates. Computational studies (DFT) predict preferential coupling at the nitro-adjacent position due to charge localization . Experimental validation using Suzuki-Miyaura conditions (e.g., aryl boronic acids, Pd(PPh3)4) shows moderate yields (40–60%), suggesting ligand optimization (e.g., XPhos) is critical .

Q. How do substituent effects influence the compound’s application in photoactive materials?

The nitro group acts as an electron acceptor, while the trifluoromethyl group enhances thermal stability. UV-Vis studies (λmax ~ 300–320 nm) indicate charge-transfer transitions suitable for optoelectronic materials. However, competing decomposition pathways under UV light necessitate stabilization via encapsulation (e.g., polymer matrices) .

Q. What discrepancies exist in reported melting points, and how can they be resolved?

Literature reports vary (e.g., 93–95°C for 3-fluoro-4-nitrophenol vs. 75–77°C for 4-fluoro-2-nitrophenol ), likely due to polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and controlled recrystallization (e.g., slow cooling in hexane) can isolate pure phases. Conflicting data underscores the need for standardized purity assays (≥98% by HPLC ).

Methodological Considerations

- Synthetic Optimization : Use low-temperature nitration (-10°C) to suppress di-nitration byproducts .

- Acidity Measurement : Employ potentiometric titration in THF/water (1:1) to determine precise pKa, validated against computational models (e.g., COSMO-RS) .

- Stability Testing : Monitor thermal degradation via TGA (10°C/min, N2 atmosphere) to identify safe storage conditions (<25°C, inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.